molecular formula C11H7FOS B1455764 2-Fluoro-4-(thiophen-3-yl)benzaldehyde CAS No. 1433191-75-3

2-Fluoro-4-(thiophen-3-yl)benzaldehyde

Cat. No. B1455764
M. Wt: 206.24 g/mol
InChI Key: MQDYBRQRGGUALS-UHFFFAOYSA-N
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Description

“2-Fluoro-4-(thiophen-3-yl)benzaldehyde” is a chemical compound with the molecular formula C11H7FOS . It has a molecular weight of 206.24 . This compound is in powder form and has a melting point of 73-74°C .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-4-(thiophen-3-yl)benzaldehyde” is defined by its InChI code: 1S/C11H7FOS/c12-10-6-8(3-4-9(10)7-13)11-2-1-5-14-11/h1-7H . This code provides a unique identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-Fluoro-4-(thiophen-3-yl)benzaldehyde” is a powder with a melting point of 73-74°C . It has a molecular weight of 206.24 . The compound is stored at room temperature .

Scientific Research Applications

Radiopharmaceutical Design

Thiophenes, including structures related to 2-Fluoro-4-(thiophen-3-yl)benzaldehyde, have been explored for potential applications in radiopharmaceutical chemistry. The substitution of a thiophene ring for a benzene ring has been applied to the synthesis of radiolabeled compounds, demonstrating equivalent in vivo brain distributions in mice, suggesting the successful use of thiophene as a bio-isostere (Kilbourn, 1989).

Organic Light Emitting Diodes (OLEDs) and Sensing Applications

Linear thiophene-containing π-conjugated aldehydes have shown aggregation-induced emission (AIE) properties. These materials, related to 2-Fluoro-4-(thiophen-3-yl)benzaldehyde, form amorphous aggregates that exhibit distinct AIE behavior, potentially useful for the development of solid red luminophors for OLEDs and sensors (Guo et al., 2015).

Fluorescence Quenching and Aniline Sensing

Novel thiophene substituted 1,3,4-oxadiazole derivatives have been studied for fluorescence quenching by aniline, indicating potential applications as aniline sensors. These studies suggest the relevance of thiophene derivatives in developing fluorescence-based sensors for detecting specific chemicals or pollutants (Naik et al., 2018).

Organic Synthesis and Material Science

The synthesis and characterization of various thiophene derivatives, including those related to 2-Fluoro-4-(thiophen-3-yl)benzaldehyde, have contributed to material science and organic synthesis. These derivatives have been explored for their potential in creating new materials with unique properties, such as enhanced electronic or photophysical characteristics (Mikami et al., 2019).

properties

IUPAC Name

2-fluoro-4-thiophen-3-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FOS/c12-11-5-8(1-2-9(11)6-13)10-3-4-14-7-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDYBRQRGGUALS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(thiophen-3-yl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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